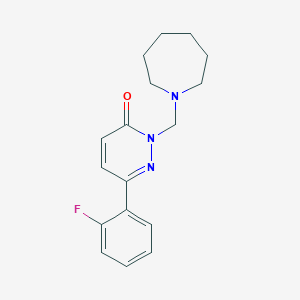![molecular formula C25H20N2O5S2 B12163188 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is quite a mouthful, so let’s break it down. It consists of the following components:
- The core structure is a pyrrolidine-2,3-dione ring.
- Attached to the pyrrolidine ring, we have:
- A benzothiazole moiety (with an ethoxy group at position 6).
- A hydroxy(thiophen-2-yl)methylidene group.
- A 4-methoxyphenyl substituent.
- This compound belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would depend on the compound’s commercial relevance, but they would likely involve efficient and scalable processes.
Chemical Reactions Analysis
Oxidation: The thiophen-2-yl group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring could yield the corresponding alcohol.
Substitution: The benzothiazole ring could undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents would depend on the desired transformation. For example
Major Products: The products would vary based on the reaction conditions, but potential products include derivatives of the core structure.
Scientific Research Applications
Chemistry: Studying the reactivity of this compound and its derivatives.
Biology: Investigating its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
Medicine: Exploring its pharmacological properties (anticancer, antimicrobial, etc.).
Industry: Developing synthetic methodologies or applications in materials science.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds might include other benzothiazole derivatives or pyrrolidine-based molecules.
Uniqueness: The combination of the benzothiazole, thiophenyl, and pyrrolidine moieties makes this compound unique.
Remember that while I’ve provided an overview, detailed experimental data and mechanistic insights would require further investigation
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
QIAITLUVOJBTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12163115.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163116.png)

![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163119.png)
![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide](/img/structure/B12163121.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
![4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B12163134.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12163139.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12163166.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12163180.png)
